molecular formula C16H14BrN B1586276 N-Phenyl-1-naphthylamine hydrobromide CAS No. 205526-65-4

N-Phenyl-1-naphthylamine hydrobromide

Cat. No.: B1586276
CAS No.: 205526-65-4
M. Wt: 300.19 g/mol
InChI Key: TZDFBSJHUNSIEH-UHFFFAOYSA-N
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Description

N-Phenyl-1-naphthylamine hydrobromide is an organic compound with the molecular formula C16H14BrN. It is a derivative of N-Phenyl-1-naphthylamine, where the hydrobromide salt form enhances its solubility and stability. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Biochemical Analysis

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Biochemical Properties

N-Phenyl-1-naphthylamine Hydrobromide interacts with various biomolecules, including enzymes and proteins. It has been found to have a significant binding affinity with mouse major urinary protein . The nature of these interactions involves the formation of nonpolar contacts .

Cellular Effects

Its binding affinity with mouse major urinary protein suggests it may influence cell function .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules. It binds 28 times tighter than 2-sec-butyl-4,5-dihydrothiazole (SBT), making 38 nonpolar contacts to MUP .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Phenyl-1-naphthylamine can be synthesized by reacting aniline with 1-naphthylamine in the liquid phase at temperatures ranging from 100 to 400°C under normal pressure. A catalyst mixture comprising boron and fluorine is employed in this reaction . The reaction can be carried out either discontinuously or continuously, and the catalyst can be recovered and reused.

Industrial Production Methods

In industrial settings, the production of N-Phenyl-1-naphthylamine involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The hydrobromide salt is then formed by reacting N-Phenyl-1-naphthylamine with hydrobromic acid.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-1-naphthylamine hydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: It can undergo electrophilic substitution reactions, particularly in the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions include various substituted derivatives of N-Phenyl-1-naphthylamine, such as halogenated, nitrated, and sulfonated compounds.

Scientific Research Applications

N-Phenyl-1-naphthylamine hydrobromide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-2-naphthylamine: Another derivative of naphthylamine with similar applications but different structural properties.

    N-Phenyl-1-naphthylamine: The parent compound without the hydrobromide salt form.

    N-Phenyl-1-naphthylamine hydrochloride: A similar salt form with different solubility and stability characteristics.

Uniqueness

N-Phenyl-1-naphthylamine hydrobromide is unique due to its enhanced solubility and stability compared to its parent compound. This makes it more suitable for certain applications, particularly in biological and industrial settings where these properties are crucial.

Properties

IUPAC Name

N-phenylnaphthalen-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N.BrH/c1-2-9-14(10-3-1)17-16-12-6-8-13-7-4-5-11-15(13)16;/h1-12,17H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDFBSJHUNSIEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC3=CC=CC=C32.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369094
Record name N-PHENYL-1-NAPHTHYLAMINE HYDROBROMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205526-65-4
Record name N-PHENYL-1-NAPHTHYLAMINE HYDROBROMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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